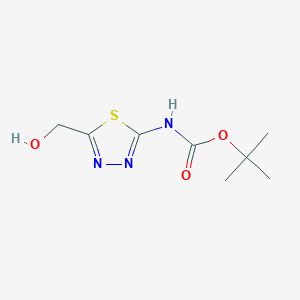

Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate

Description

Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core with a hydroxymethyl (-CH2OH) substituent at position 5 and a tert-butyl carbamate group at position 2. The tert-butyl carbamate moiety serves as a protective group for amines, making this compound a versatile intermediate in pharmaceutical synthesis and organic chemistry .

Properties

Molecular Formula |

C8H13N3O3S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]carbamate |

InChI |

InChI=1S/C8H13N3O3S/c1-8(2,3)14-7(13)9-6-11-10-5(4-12)15-6/h12H,4H2,1-3H3,(H,9,11,13) |

InChI Key |

TZLNRRIDLIFXKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(S1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of a thiadiazole derivative with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This method is efficient and yields high amounts of the desired product at relatively low temperatures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Table 1: Key Features of Selected Thiadiazole Derivatives

Research Findings

- Solubility: The hydroxymethyl derivative exhibits higher solubility in polar solvents (e.g., DMSO, ethanol) compared to the CF3 and Br analogs .

- Stability : The trifluoromethyl derivative demonstrates superior thermal and metabolic stability, critical for in vivo applications.

Biological Activity

Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbazate with thioketones or isothiocyanates. The following reaction scheme outlines the process:

- Formation of Thiadiazole Ring : Reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.

- Carbamate Formation : The resulting thiadiazole is treated with tert-butyl isocyanate to form the carbamate derivative.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. A study conducted on various derivatives demonstrated that the presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. It acts as an inhibitor of 5-lipoxygenase and cyclooxygenase pathways, which are crucial in mediating inflammatory responses. This inhibition can alleviate conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

In vitro studies have suggested that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. The compound demonstrated a decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation in cell cultures treated with amyloid-beta (Aβ) peptides . This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory processes and oxidative stress modulation.

- Cell Signaling Modulation : It may alter signaling pathways associated with cell survival and apoptosis, particularly in neuronal cells exposed to toxic stimuli.

Case Study 1: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against tested strains .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of the compound prior to inducing oxidative stress led to improved cognitive function and reduced neuronal death compared to control groups . These findings support its potential therapeutic use in neurodegenerative conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Other Thiadiazole Derivative | Moderate | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.